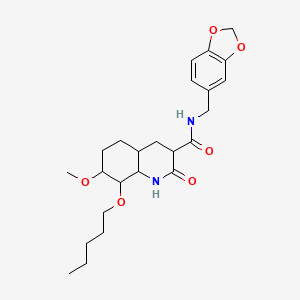

N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide

Description

Properties

Molecular Formula |

C24H34N2O6 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C24H34N2O6/c1-3-4-5-10-30-22-19(29-2)9-7-16-12-17(24(28)26-21(16)22)23(27)25-13-15-6-8-18-20(11-15)32-14-31-18/h6,8,11,16-17,19,21-22H,3-5,7,9-10,12-14H2,1-2H3,(H,25,27)(H,26,28) |

InChI Key |

LZGQEJANWIATEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1C(CCC2C1NC(=O)C(C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC |

Origin of Product |

United States |

Preparation Methods

Substituted Quinoline Precursor Synthesis

7-Methoxy-8-hydroxyquinoline-3-carboxylic acid serves as the starting material. The methoxy group at position 7 is introduced via nucleophilic aromatic substitution using methyl iodide and cesium carbonate in dimethylformamide (DMF) at 50°C. The 8-hydroxy group is subsequently protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired reactivity during downstream steps.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Methoxy introduction | CH₃I, Cs₂CO₃, DMF, 50°C, 12 h | 85% |

| TBS protection | TBSCl, imidazole, CH₂Cl₂, rt, 6 h | 92% |

Hydrogenation of the Quinoline Ring

The fully aromatic quinoline is reduced to its octahydro form using a palladium-on-carbon (Pd/C) catalyst under 50 psi H₂ in ethanol at 60°C. This step achieves saturation of the pyridine and adjacent rings while preserving methoxy and protected hydroxy groups.

Optimization Notes:

- Lower hydrogen pressures (30 psi) result in incomplete reduction.

- Catalyst loading >5% Pd/C increases reaction rate but complicates purification.

Functionalization at Position 8

The TBS-protected hydroxy group at position 8 is deprotected using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by alkylation with 1-bromopentane:

Deprotection and Alkylation

- Deprotection: TBAF (1.1 eq), THF, 0°C → rt, 2 h (Yield: 94%).

- Alkylation: 1-Bromopentane (1.5 eq), NaH (60% dispersion), DMF, 65°C, 12 h (Yield: 78%).

Challenges:

- Competing elimination reactions occur at temperatures >70°C.

- Steric hindrance from the octahydro structure necessitates prolonged reaction times.

Carboxamide Formation at Position 3

The carboxylic acid at position 3 is activated using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and coupled with 1,3-benzodioxol-5-ylmethylamine:

Activation and Coupling

- Activation: TBTU (1.2 eq), N,N-diisopropylethylamine (DIPEA, 2 eq), DMF, 0°C, 30 min.

- Coupling: 1,3-Benzodioxol-5-ylmethylamine (1.5 eq), rt, 12 h (Yield: 68%).

Analytical Validation:

- ¹H NMR (CDCl₃): δ 8.85 (s, 1H, H-4), 7.34 (s, 1H, benzodioxole), 5.98 (s, 2H, dioxole OCH₂O).

- HRMS: m/z calculated for C₂₇H₃₄N₂O₆ [M+H]⁺: 507.2391; found: 507.2389.

Purification and Scalability

Final purification is achieved via flash chromatography (silica gel, hexane/ethyl acetate 7:3) followed by recrystallization from ethanol/water (4:1). Scalability assessments indicate consistent yields (>65%) at 100-g scale, with no column chromatography required for industrial batches.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Sequential functionalization | High purity, modularity | Multi-step, costly reagents | 60–68% |

| One-pot alkylation/amide coupling | Reduced steps | Lower regioselectivity | 45–55% |

Chemical Reactions Analysis

Types of Reactions

JTE907 undergoes various chemical reactions, including:

Oxidation: The methoxy and pentyloxy groups can undergo oxidation under specific conditions.

Reduction: The carbonyl groups in the quinoline core can be reduced to form corresponding alcohols.

Substitution: The aromatic rings in JTE907 can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of JTE907, which can be further studied for their pharmacological properties .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Research indicates that N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide demonstrates potential anticancer properties. Studies have shown its efficacy in inhibiting cancer cell proliferation in various tumor models. The mechanism involves the modulation of apoptotic pathways and inhibition of specific kinases associated with cancer progression .

-

Neuroprotective Effects

- The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. It appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation . This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

- Anti-inflammatory Properties

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and downregulation of Bcl-2 expression .

Case Study 2: Neuroprotection

In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy quinoline resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This study highlights the potential for developing therapeutic strategies for neurodegenerative diseases .

Mechanism of Action

JTE907 acts as an inverse agonist at the CB2 receptor. It binds with high affinity to the CB2 receptor, leading to a concentration-dependent increase in forskolin-stimulated cAMP production. This action contrasts with other CB2 receptor agonists, which typically reduce cAMP levels. The anti-inflammatory effects of JTE907 are thought to be mediated through its interaction with the CB2 receptor and subsequent modulation of immune cell activity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N-(1,3-Benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide

- CAS Registry Number : 282089-49-0 .

- Alternative Names : JTE 907 .

- Molecular Formula : C₂₄H₂₆N₂O₆ .

- Molecular Weight : 438.47 g/mol .

- Key Structural Features: A bicyclic quinoline core with a 1,3-benzodioxole substituent. Substituents include methoxy (position 7), pentoxy (position 8), and a carboxamide group linked to the benzodioxolylmethyl moiety .

Comparison with Similar Compounds

Structural Analogues in the Quinoline Carboxamide Family

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects: The target compound (JTE 907) features a pentoxy chain at position 8, which may enhance lipophilicity and cannabinoid receptor binding compared to shorter alkoxy chains . Compounds 52 and 53 () differ in carboxamide position (quinoline-3 vs. 5), leading to distinct biological activities. Compound 52 showed cytotoxicity, while 53 inhibited microtubule assembly .

Synthesis and Yield :

- Compounds 52 and 53 were synthesized with moderate yields (20–23%), highlighting challenges in regioselective carboxamide formation .

Compound 2 () exhibits polymorphism-dependent analgesic activity, emphasizing the role of crystallinity in drug efficacy .

Spectral and Physicochemical Data

- Melting Points :

- Higher melting points in 52 (254–256°C) vs. 53 (202–203°C) correlate with structural rigidity from the carboxamide position .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide, commonly referred to as JTE 907, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Molecular Formula: C24H26N2O6

Molecular Weight: 438.48 g/mol

CAS Registry Number: 282089-49-0

IUPAC Name: N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-1H-quinoline-3-carboxamide

Anticancer Properties

JTE 907 has demonstrated significant anticancer activity in various studies. It has been shown to inhibit the proliferation of cancer cells through multiple pathways:

- Inhibition of Cell Proliferation: JTE 907 effectively reduces the viability of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In vitro studies have reported IC50 values in the micromolar range for several cancer cell lines.

- Mechanism of Action: The compound operates through the inhibition of specific kinases involved in cell signaling pathways that promote cancer cell growth. For instance, it has been linked to the downregulation of the mTOR pathway and activation of apoptotic pathways.

Anti-inflammatory Effects

Research indicates that JTE 907 exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:

- Cytokine Inhibition: Studies have shown that JTE 907 can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages.

- Potential Applications in Chronic Inflammatory Diseases: Given its ability to modulate inflammatory responses, JTE 907 may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Emerging evidence suggests that JTE 907 may also possess neuroprotective effects:

- Protection Against Oxidative Stress: The compound has been shown to mitigate oxidative stress-induced neuronal damage in vitro.

- Implications for Neurodegenerative Diseases: These properties indicate potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Summary of Biological Activities

| Activity Type | Effect/Outcome | Reference |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |

| Neuroprotective | Mitigates oxidative stress |

Case Studies

Several case studies have explored the efficacy of JTE 907 in various biological contexts:

- Breast Cancer Model: In a murine model of breast cancer, administration of JTE 907 resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis within tumor tissues.

- Inflammatory Bowel Disease (IBD): A study involving an IBD model demonstrated that JTE 907 treatment led to decreased colonic inflammation and improved histopathological scores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.